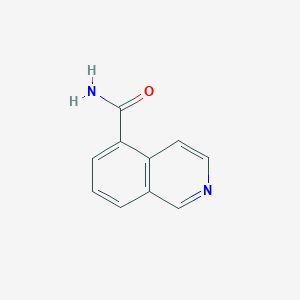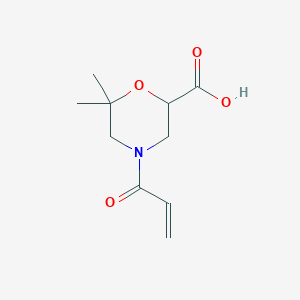
6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPC is a morpholine derivative that has a unique structure that makes it suitable for use in different research areas.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been subjected to X-ray structural examination to understand its molecular and crystal structure. For example, a similar compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxlic acid, was examined to understand its crystal structure, showcasing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond (Mironova et al., 2012).
Synthesis and Reactivity
The compound and its derivatives have been involved in reactions that are foundational to creating more complex chemical structures. For instance, 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized by reacting acyl- and aroylpyruvic acids with another compound, showcasing a potential mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012).
Photolysis and Photochemical Studies
The compound's derivatives have been studied for their photochemical properties. For example, photolysis of 1-acyl-7-nitroindolines, which could be related in structural terms to the compound of interest, gives insights into the photochemical release of carboxylic acids, with the efficiency of photolysis varying based on the electronic nature of substituents (Papageorgiou & Corrie, 2000).
Solar Cell Applications
Derivatives of the compound have been explored for their utility in solar cells. Copper(I) complexes of similar compounds, like 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, have been prepared for use in copper-based dye-sensitized solar cells, emphasizing the role of molecular structure in photoelectric conversion efficiency (Constable et al., 2009).
Propiedades
IUPAC Name |
6,6-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-10(2,3)6-11/h4,7H,1,5-6H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXWJMFLCQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
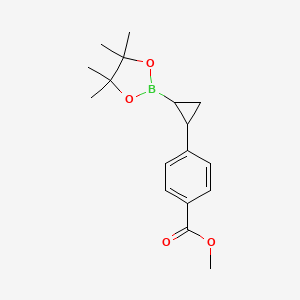
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
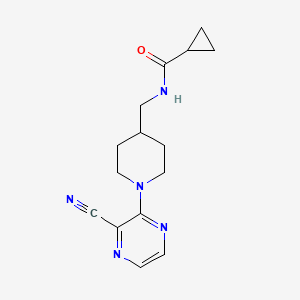
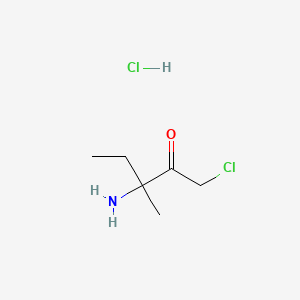
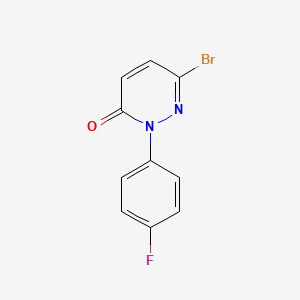
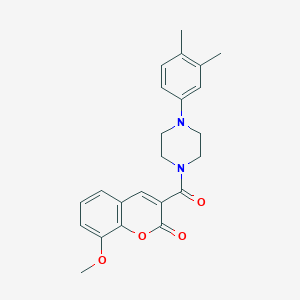
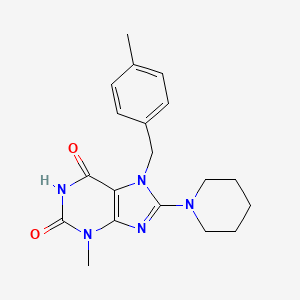
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)
